molecular formula C18H24O3 B1216284 7alpha-Hydroxyestradiol CAS No. 3398-11-6

7alpha-Hydroxyestradiol

Cat. No. B1216284
CAS RN: 3398-11-6
M. Wt: 288.4 g/mol
InChI Key: CQPNIWHVQNCXHA-HTPGKPQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-hydroxyestradiol is a 7alpha-hydroxy steroid that is 17beta-estradiol substituted by an alpha-hydroxy group at position 7. It has a role as a human xenobiotic metabolite. It is a 7alpha-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.
7alpha-Hydroxyestradiol, also known as 7α-hydroxy-17β-estradiol or NSC 89844, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. 7alpha-Hydroxyestradiol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 7alpha-hydroxyestradiol is primarily located in the cytoplasm. 7alpha-Hydroxyestradiol can be biosynthesized from estrane and 17beta-estradiol.

properties

CAS RN

3398-11-6

Product Name

7alpha-Hydroxyestradiol

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,7,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-17,19-21H,4-7,9H2,1H3/t13-,14+,15-,16+,17-,18+/m1/s1

InChI Key

CQPNIWHVQNCXHA-HTPGKPQGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)O

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O

Other CAS RN

3398-11-6

synonyms

estra-1,3,5(10)-triene-3,7,17-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7alpha-Hydroxyestradiol
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